molecular formula C24H20N4O4S B2960002 N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea CAS No. 1226427-84-4

N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea

Cat. No.: B2960002
CAS No.: 1226427-84-4
M. Wt: 460.51
InChI Key: QHLRXDMYQROLCY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea is a urea derivative characterized by a biaryl quinoline core substituted with a morpholine ring and a 2,4-dimethoxyphenyl group. The compound’s structure combines electron-donating methoxy groups and a polar morpholine moiety, which may enhance solubility and target binding compared to simpler aryl ureas.

Properties

CAS No.

1226427-84-4

Molecular Formula

C24H20N4O4S

Molecular Weight

460.51

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O4S/c1-3-31-18-9-5-7-16(13-18)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)17-8-4-6-15(2)12-17/h4-13H,3,14H2,1-2H3

InChI Key

QHLRXDMYQROLCY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a urea moiety linked to a quinoline derivative, featuring both morpholine and dimethoxyphenyl groups. Its molecular formula is C20H26N4O4C_{20}H_{26}N_4O_4, with a molecular weight of approximately 398.45 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, similar to other quinoline derivatives that affect protein kinase pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
  • Cytotoxicity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

A series of in vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay results are summarized in the following table:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)12.3
HeLa (Cervical Cancer)10.7

These findings suggest that the compound may target pathways crucial for cancer cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. In vitro testing against various bacterial strains yielded the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)Reference
E. coli32
S. aureus16
P. aeruginosa64

These results indicate potential utility in treating infections caused by resistant bacterial strains.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at doses of 50 mg/kg body weight, resulting in a significant reduction in tumor volume compared to controls (p < 0.05). Histological analysis revealed increased apoptosis in treated tumors.
  • Antimicrobial Application : Another study focused on the compound's effectiveness against biofilms formed by S. aureus on medical devices. The results indicated that treatment with the compound reduced biofilm biomass by over 70%, suggesting its potential as a surface disinfectant in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related urea derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea (Target) Estimated: C₃₄H₃₂N₄O₄ ~560.65 2,4-Dimethoxyphenyl; 4-morpholinyl; 2-phenylquinolin-6-yl
N-(4-chlorophenyl)-N'-(2-phenoxyphenyl)urea C₁₉H₁₅ClN₂O₂ 338.79 4-Chlorophenyl; 2-phenoxyphenyl
N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea C₁₃H₈Cl₂F₃N₃O 350.12 4-Chlorophenyl; 6-chloro-4-(trifluoromethyl)pyridyl
N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea C₁₆H₁₃F₃N₄O₂S 382.36 4-Methoxyphenyl; 6-trifluoromethylbenzothiazole
N-(2-chloro-6-methylphenyl)-N'-(4-pyridinyl)urea C₁₄H₁₄ClN₃O 275.73 2-Chloro-6-methylphenyl; 4-pyridinyl
Key Observations:

Molecular Weight: The target compound has a significantly higher molecular weight (~560.65 g/mol) compared to others (275–382 g/mol), likely due to its extended quinoline and morpholine substituents. This may impact pharmacokinetics, such as membrane permeability or metabolic stability.

The morpholine ring improves solubility, while the quinoline core may facilitate intercalation or kinase binding. Chlorophenyl/Urea Analogs: Compounds like and feature electron-withdrawing chlorine or trifluoromethyl groups, increasing lipophilicity and possibly improving target affinity in hydrophobic pockets. Heterocyclic Modifications: The benzothiazole moiety in and pyridinyl group in introduce additional hydrogen-bonding or metal-coordination sites, which could influence selectivity .

Q & A

Basic Synthesis and Purification Strategies

Q: What are validated synthetic routes for N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea, and how can intermediates be characterized? A: A common approach involves coupling substituted quinoline precursors with urea derivatives. For example:

Quinoline Core Synthesis : React 4-morpholin-4-yl-2-phenylquinolin-6-amine with an isocyanate or carbamate intermediate under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C).

Urea Formation : Introduce the 2,4-dimethoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Characterization : LCMS (e.g., m/z 554 [M+H]+) and HPLC (retention time ~1.64 minutes under SQD-FA05 conditions) confirm purity and molecular weight .

Structural Confirmation via Crystallography

Q: How can X-ray crystallography resolve conformational ambiguities in this compound? A:

  • Data Collection : Use SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) to analyze diffraction data from single crystals grown via vapor diffusion .
  • Key Parameters : Monitor torsional angles between the quinoline core and urea moiety. For example, dihedral angles >80° indicate non-planar conformations, critical for assessing intermolecular interactions .
  • Validation : ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding (e.g., N–H⋯O/N interactions), ensuring structural accuracy .

Biological Activity Profiling

Q: What methodologies assess the compound’s antiproliferative activity, and how do structural modifications impact efficacy? A:

  • In Vitro Assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC50 values <10 µM suggest potent activity.
  • Mechanistic Studies : Tubulin polymerization inhibition (spectrophotometric monitoring at 350 nm) and molecular docking (AutoDock Vina) into the colchicine-binding site correlate substituent effects (e.g., methoxy groups enhance hydrophobic interactions) .
  • SAR Insights : The 2,4-dimethoxyphenyl group improves membrane permeability, while the morpholine ring enhances solubility and target binding .

Physicochemical Property Optimization

Q: How can researchers optimize solubility and stability for in vivo studies? A:

  • Solubility Screening : Use DMSO/water co-solvents (e.g., 10 mM in 10% DMSO) and measure via nephelometry. LogP values >3.5 indicate lipophilicity, requiring formulation with cyclodextrins or lipid nanoparticles .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation at the morpholine ring is a common instability hotspot .

Advanced Conformational Analysis

Q: How do ring puckering coordinates explain conformational flexibility in the morpholine moiety? A:

  • Coordinate System : Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ). For morpholine, θ ≈ 20–30° and φ ≈ 30–60° indicate chair or boat conformations .
  • Impact on Binding : Chair conformers optimize hydrogen bonding with targets (e.g., kinase ATP pockets), while boat forms may reduce affinity due to steric clashes .

Handling Data Contradictions in Bioactivity

Q: How should researchers address discrepancies in reported IC50 values across studies? A:

Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to minimize variability.

Metabolite Interference : Use LC-MS/MS to rule out degradation products during bioactivity measurements .

Structural Validation : Reconfirm batch purity via 1H NMR (e.g., aromatic proton integration ratios) and XRD to exclude polymorphic effects .

Molecular Docking and Dynamics

Q: What computational strategies predict binding modes and residence times? A:

  • Docking : Align the urea moiety with catalytic lysine residues in kinases (e.g., Src family) using Glide SP/XP scoring.
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of key interactions (e.g., π-π stacking between phenylquinoline and hydrophobic pockets).
  • Free Energy Calculations : MM-GBSA identifies substituents (e.g., 4-methoxy) that contribute >-5 kcal/mol to binding affinity .

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